molecular formula C21H16F3N5O3S B2406383 2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 851123-45-0

2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

货号: B2406383
CAS 编号: 851123-45-0
分子量: 475.45
InChI 键: IVUONJHCQQLVEH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C21H16F3N5O3S and its molecular weight is 475.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a novel pyrazolo-pyrimidine derivative with potential therapeutic applications. This article explores its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18F3N3O2S\text{C}_{18}\text{H}_{18}\text{F}_3\text{N}_3\text{O}_2\text{S}

This structure includes a pyrazolo[3,4-d]pyrimidine core linked to a thioether and an acetamide functional group, which may influence its biological interactions.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. For instance, derivatives of pyrazole linked to thiazoline have shown substantial COX-II selectivity with minimal ulcerogenic effects. One study reported an IC50 value of 0.011 μM for a closely related compound against COX-II, suggesting that our compound may also exhibit potent anti-inflammatory properties due to structural similarities .

Table 1: COX-II Inhibitory Potency of Related Compounds

CompoundIC50 (μM)Selectivity
PYZ30.011High
PYZ40.2Moderate
Celecoxib0.4Low

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. The compound has shown promising results in inhibiting various cancer cell lines. For example, derivatives have demonstrated IC50 values ranging from 1.1 μM to 49.85 μM against different cancer types such as HCT-116 and HepG2 cells .

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)
Compound AHCT-1161.1
Compound BHepG21.6
Compound CA54926

In vitro studies have indicated that these compounds induce apoptosis in cancer cells, suggesting a mechanism involving cell cycle arrest at the SubG1/G1 phase .

Antimicrobial Activity

The antimicrobial efficacy of similar pyrazolo derivatives has been documented, with some compounds showing significant activity against various bacterial strains. For instance, derivatives were tested against Klebsiella pneumoniae and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values as low as 6.25 μg/mL .

Table 3: Antimicrobial Activity of Pyrazole Derivatives

MicroorganismMIC (μg/mL)
K. pneumoniae6.25
P. aeruginosa10
E. coli15

Case Studies

A recent study highlighted the synthesis and biological evaluation of a series of pyrazolo derivatives that included the target compound. The findings suggested that modifications in the substituents significantly impacted the biological activity, particularly in enhancing anticancer and anti-inflammatory effects .

For example:

  • Case Study on Anti-inflammatory Activity : A derivative with a trifluoromethoxy group showed enhanced selectivity towards COX-II compared to its non-substituted counterparts.
  • Case Study on Anticancer Activity : Another study reported that a related pyrazole derivative exhibited a notable reduction in tumor growth in xenograft models.

属性

IUPAC Name

2-[[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O3S/c1-12-2-6-14(7-3-12)29-18-16(10-25-29)19(31)28-20(27-18)33-11-17(30)26-13-4-8-15(9-5-13)32-21(22,23)24/h2-10H,11H2,1H3,(H,26,30)(H,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUONJHCQQLVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。